Cas no 28966-81-6 (trans-Bis(triphenylphosphine)palladium dichloride)

trans-Bis(triphenylphosphine)palladium dichloride 化学的及び物理的性質
名前と識別子
-
- trans-Bis(triphenylphosphine)palladium dichloride
- trans-Dichlorobis(triphenylphosphine)palladium (II)
- [Pd(PPh3)2Cl2]
- [PdCl2(PPh3)2]
- Pd2(PPh3)2Cl2
- tarns-PdCl2(PPh3)2
- trans-[Pd(PPh3)2Cl2]
- trans-Pd(Cl)2(PPh3)2
- trans-PdCl2(PPh3)2
- 13965-03-2
- bis(triphenylphosphine) palladiuml(ii) dichloride
- B1667
- bis(triphenylphosphine)palladium(ii) chloride
- Bis(triphenylphosphine)dichloropalladium
- trans-Bis(triphenylphosphine)palladium dichloride
- Bis(triphenylphosphine)palladium(II) dichloride
- AKOS015909080
- TRANS-BIS-(TRIPHENYLPHOSPHINE)PALLADIUM DICHLORIDE
- AM86581
- Dichlorobis(triphenylphosphine)palladium
- NSC 122924
- 28966-81-6
- EINECS 237-744-2
-
- インチ: 1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
- InChIKey: YNHIGQDRGKUECZ-UHFFFAOYSA-L
- SMILES: Cl[Pd]Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
計算された属性
- 精确分子量: 700.02300
- 同位素质量: 700.02346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 41
- 回転可能化学結合数: 6
- 複雑さ: 202
- 共价键单元数量: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 27.18000
- LogP: 0.89760
trans-Bis(triphenylphosphine)palladium dichloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF33104-10g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 10g |
$594.00 | 2024-04-20 | |
A2B Chem LLC | AF33104-5g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 5g |
$344.00 | 2024-04-20 | |
A2B Chem LLC | AF33104-1g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 1g |
$160.00 | 2024-04-20 |
trans-Bis(triphenylphosphine)palladium dichloride 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
trans-Bis(triphenylphosphine)palladium dichlorideに関する追加情報
trans-Bis(triphenylphosphine)palladium dichloride: A Versatile Catalyst in Modern Organic Synthesis
trans-Bis(triphenylphosphine)palladium dichloride (CAS No. 28966-81-6) is a pivotal organopalladium complex that has garnered significant attention in the field of cross-coupling reactions. This compound, characterized by its unique trans configuration and the presence of two triphenylphosphine ligands, serves as a cornerstone in synthetic chemistry due to its exceptional catalytic efficiency and functional group tolerance. Recent advancements in catalytic methodologies have further expanded its utility, particularly in the development of green chemistry protocols and the synthesis of complex pharmaceutical compounds.
The trans geometry of trans-Bis(triphenylphosphine)palladium dichloride is critical for its catalytic activity, as it facilitates the formation of stable intermediates during cross-coupling reactions. This configuration minimizes steric hindrance and enhances the reactivity of the palladium center, making it highly effective in reactions such as the Suzuki-Miyaura coupling and Heck reaction. Studies published in 2023 have demonstrated its ability to catalyze these reactions under mild conditions, significantly reducing the need for harsh reagents and high temperatures.
Recent research has highlighted the role of triphenylphosphine ligands in modulating the electronic properties of the palladium center. A 2024 study published in Organic Letters showed that the triphenylphosphine ligands can stabilize the palladium(II) species, thereby improving the selectivity and yield of cross-coupling reactions. This finding has led to the development of more efficient catalyst systems for the synthesis of complex molecules, including those with pharmaceutical relevance.
The trans configuration of trans-Bis(triphenylphosphine)palladium dichloride also plays a crucial role in its application in asymmetric catalysis. While traditional cross-coupling reactions often produce racemic products, recent advances have enabled the use of chiral ligands to induce enantioselectivity. A 2023 paper in Angewandte Chemie reported the successful use of modified triphenylphosphine ligands to achieve high enantioselectivity in the synthesis of chiral pharmaceutical intermediates, underscoring the versatility of this catalyst system.
One of the most significant applications of trans-Bis(triphenylphosphine)palladium dichloride is in the synthesis of antibiotic compounds. A 2024 study published in Journal of Medicinal Chemistry demonstrated its utility in the development of novel antibiotics with enhanced bioavailability and reduced resistance profiles. The catalyst's ability to facilitate the formation of carbon-carbon bonds under mild conditions made it an ideal choice for the synthesis of complex scaffolds required for these compounds.
In the realm of green chemistry, trans-Bis(triphenylphosphine)palladium dichloride has emerged as a sustainable alternative to traditional catalysts. A 2023 review in Green Chemistry highlighted its role in reducing the environmental impact of synthetic processes by minimizing the use of toxic solvents and reagents. The catalyst's efficiency in cross-coupling reactions has also contributed to the development of more energy-efficient synthetic routes, aligning with global efforts to reduce carbon footprints in chemical manufacturing.
Recent advancements in catalytic methodologies have further expanded the utility of trans-Bis(triphenylphosphine)palladium dichloride. A 2024 study published in ACS Catalysis reported the use of this catalyst in the synthesis of fluorinated compounds, which are critical in the development of pharmaceuticals with improved metabolic stability. The study demonstrated that the catalyst could efficiently facilitate the introduction of fluorine atoms under mild conditions, reducing the need for harsh reagents and high temperatures.
Another area of recent interest is the application of trans-Bis(triphenylphosphine)palladium dichloride in the synthesis of complex natural products. A 2023 paper in Nature Chemistry described its use in the total synthesis of a complex alkaloid with potential anti-cancer properties. The catalyst's ability to mediate multiple cross-coupling reactions in a single synthetic pathway was highlighted as a key factor in the success of this endeavor.
Despite its many advantages, the use of trans-Bis(triphenylphosphine)palladium dichloride is not without challenges. A 2024 study in Chemical Communications discussed the potential for catalyst deactivation due to the presence of certain functional groups. However, the study also proposed strategies to mitigate this issue, including the use of protective groups and the optimization of reaction conditions to enhance catalyst stability.
In conclusion, trans-Bis(triphenylphosphine)palladium dichloride (CAS No. 28966-81-6) represents a transformative tool in modern organic synthesis. Its unique trans configuration and the presence of triphenylphosphine ligands enable it to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Recent research has further expanded its applications in the synthesis of pharmaceutical compounds, green chemistry, and complex natural products. As the field of catalytic chemistry continues to evolve, the role of trans-Bis(triphenylphosphine)palladium dichloride is expected to grow, driven by its versatility and the ongoing quest for more sustainable and efficient synthetic methodologies.
Looking ahead, the future of trans-Bis(triphenylphosphine)palladium dichloride is likely to be shaped by advancements in computational modeling and machine learning. These tools are expected to provide deeper insights into the catalytic mechanisms of this compound, enabling the design of more efficient and selective catalyst systems. Additionally, the integration of trans-Bis(triphenylphosphine)palladium dichloride with other catalytic systems, such as enzymatic catalysts, could lead to the development of hybrid approaches that combine the strengths of both biological and chemical catalysis.
As the demand for more sustainable and efficient synthetic processes continues to rise, the importance of trans-Bis(triphenylphosphine)palladium dichloride in the chemical industry is set to increase. Its ability to facilitate cross-coupling reactions under mild conditions, combined with its compatibility with a wide range of functional groups, makes it an invaluable tool for chemists working in various fields, from pharmaceuticals to materials science. The ongoing research into its properties and applications is expected to yield further innovations, solidifying its position as a cornerstone of modern synthetic chemistry.
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